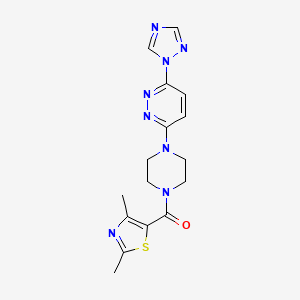

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

CAS No.: 1797186-99-2

Cat. No.: VC7736540

Molecular Formula: C16H18N8OS

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797186-99-2 |

|---|---|

| Molecular Formula | C16H18N8OS |

| Molecular Weight | 370.44 |

| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H18N8OS/c1-11-15(26-12(2)19-11)16(25)23-7-5-22(6-8-23)13-3-4-14(21-20-13)24-10-17-9-18-24/h3-4,9-10H,5-8H2,1-2H3 |

| Standard InChI Key | FHPTVNYZFANWSY-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |

Introduction

Structural Features:

This compound consists of three key heterocyclic components:

-

Triazole Ring (1H-1,2,4-Triazol): A five-membered aromatic ring with three nitrogen atoms.

-

Pyridazine Ring: A six-membered aromatic ring containing two nitrogen atoms at adjacent positions.

-

Thiazole Ring: A five-membered ring containing sulfur and nitrogen atoms.

The molecule also features a piperazine moiety linking the pyridazine and thiazole rings via a methanone group (-CO-) .

Synthesis

The synthesis of this compound involves multi-step reactions combining heterocyclic precursors. While specific synthetic pathways for this exact compound are not detailed in the literature provided, general methods for similar compounds include:

-

Formation of the Triazole-Pyridazine Core: This step typically involves cyclization reactions using hydrazine derivatives and dicarbonyl compounds under acidic or basic conditions .

-

Introduction of the Piperazine Linker: Piperazine is often introduced via nucleophilic substitution or amidation reactions.

-

Thiazole Integration: The thiazole ring is incorporated through condensation reactions involving thiourea or thioamides with α-halocarbonyl compounds .

Medicinal Chemistry

Compounds containing triazole, pyridazine, and thiazole rings are known for their diverse biological activities:

-

Antibacterial and Antifungal Activity: Heterocycles like triazoles and thiazoles exhibit strong antimicrobial properties due to their ability to disrupt microbial enzymes .

-

Anticancer Potential: Pyridazine derivatives have been studied for their role in inhibiting cancer cell proliferation by targeting specific enzymes or receptors .

-

Antiviral Applications: Triazole-containing molecules are widely used in antiviral drug development due to their ability to inhibit viral replication enzymes.

Enzyme Inhibition

The structural motifs present in this compound suggest potential as an inhibitor for kinases or other enzymes involved in metabolic pathways.

Bioactivity Studies

While no direct bioactivity data for this compound were found, related heterocyclic compounds have demonstrated:

Spectroscopic Characterization

Spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) are critical for confirming the structure of such complex molecules:

-

¹H NMR: Likely shows distinct chemical shifts for protons on the piperazine ring and the methyl groups on the thiazole ring.

-

¹³C NMR: Provides insights into carbon environments, particularly for the carbonyl group (-CO-) and aromatic carbons.

Challenges:

-

Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.

-

Limited Data Availability: Specific studies on this compound's pharmacological properties are scarce.

Future Research:

-

Conducting bioassays to evaluate antimicrobial, anticancer, and antiviral activities.

-

Exploring modifications to enhance solubility and bioavailability.

-

Investigating potential as an enzyme inhibitor through computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume